molecular formula C17H16BrFN6O3 B11480011 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11480011
M. Wt: 451.2 g/mol
InChI Key: HAYPQJZYDPTNOZ-UHFFFAOYSA-N
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Description

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound featuring a combination of pyrazole, oxadiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the fluorophenyl acetamide moiety. Common reagents used in these reactions include brominating agents, formylating agents, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in reduced production of a critical metabolite.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE
  • N-[2-({3-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the bromine atom on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C17H16BrFN6O3

Molecular Weight

451.2 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16BrFN6O3/c18-12-8-22-25(9-12)10-14-23-17(28-24-14)16(27)21-6-5-20-15(26)7-11-1-3-13(19)4-2-11/h1-4,8-9H,5-7,10H2,(H,20,26)(H,21,27)

InChI Key

HAYPQJZYDPTNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)F

Origin of Product

United States

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